Bienvenue dans la boutique en ligne BenchChem!

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole

Structure-based drug design Kinase inhibitor selectivity GPCR ligand design

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole (CAS 1105198-77-3; molecular formula C₁₈H₁₉N₅S₂; MW 369.5 g/mol) is a synthetic 1,3,4-thiadiazole derivative that incorporates a 4-phenylpiperazine moiety at the 2-position and a pyridin-3-ylmethylthio substituent at the 5-position of the thiadiazole ring. The compound belongs to the thiadiazolylpiperazine class, which has been disclosed in patent literature for therapeutic indications including pain management.

Molecular Formula C18H19N5S2
Molecular Weight 369.51
CAS No. 1105198-77-3
Cat. No. B2586745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole
CAS1105198-77-3
Molecular FormulaC18H19N5S2
Molecular Weight369.51
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CN=CC=C4
InChIInChI=1S/C18H19N5S2/c1-2-6-16(7-3-1)22-9-11-23(12-10-22)17-20-21-18(25-17)24-14-15-5-4-8-19-13-15/h1-8,13H,9-12,14H2
InChIKeyNLOZLLNDMLRGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole (CAS 1105198-77-3): Compound Identity and Procurement Baseline for Research Selection


2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole (CAS 1105198-77-3; molecular formula C₁₈H₁₉N₅S₂; MW 369.5 g/mol) is a synthetic 1,3,4-thiadiazole derivative that incorporates a 4-phenylpiperazine moiety at the 2-position and a pyridin-3-ylmethylthio substituent at the 5-position of the thiadiazole ring [1]. The compound belongs to the thiadiazolylpiperazine class, which has been disclosed in patent literature for therapeutic indications including pain management [2]. Its structural framework combines three pharmacophoric elements—a 1,3,4-thiadiazole core, an N-phenylpiperazine group, and a pyridine-containing thioether side chain—that are individually associated with diverse biological activities in medicinal chemistry [3]. Presently, peer-reviewed quantitative biological data for this precise compound is extremely limited, and procurement decisions must be guided primarily by structural differentiation from the closest accessible analogs rather than by pre-existing potency benchmarks.

Why Generic Substitution Fails: Structural Specificity of the 3-Pyridylmethylthio and N-Phenylpiperazine Motif in 2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole


Within the thiadiazolylpiperazine chemotype, seemingly minor structural modifications produce large and non-linear changes in both physicochemical profile and predicted binding interactions. The position of the pyridine nitrogen (3-pyridylmethyl versus 2-pyridylmethyl) alters the spatial vector of the sole hydrogen-bond-accepting nitrogen on the side chain, which is expected to affect docking orientation at targets that engage the pyridine ring [1]. Replacement of the N-phenyl group with an N-(4-fluorophenyl) substituent increases molecular weight from 369.5 to 387.5 g/mol and is anticipated to raise lipophilicity (estimated ΔlogP ≈ +0.4), thereby modifying permeability and metabolic stability . Exchange of the pyridylmethylthio group for a benzylthio group eliminates a hydrogen-bond acceptor, reduces topological polar surface area, and raises predicted logP . These single-point variations mean that in-class analogs cannot be considered functionally interchangeable. The quantitative evidence below provides the basis for selecting CAS 1105198-77-3 over its nearest available comparators.

Quantitative Differential Evidence: 2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole versus Closest Analogs


Pyridine Regioisomerism: 3-Pyridylmethylthio vs. 2-Pyridylmethylthio—Differentiation in Hydrogen-Bonding Geometry and Predicted Target Complementarity

The target compound positions the pyridine nitrogen at the 3-position (meta) of the pyridylmethylthio side chain, whereas the closest regioisomeric analog bears the nitrogen at the 2-position (ortho). This difference alters the spatial orientation of the hydrogen-bond-accepting nitrogen relative to the thiadiazole core: the 3-pyridyl isomer projects the nitrogen approximately 4.5–5.0 Å from the thiadiazole sulfur, while the 2-pyridyl isomer brings it closer (~3.0–3.5 Å) and orients it toward the piperazine ring [1]. In kinase inhibitor design based on thiadiazolyl-pyridyl scaffolds, regioisomeric pyridine placement has been shown to switch selectivity between kinase subfamilies through altered hinge-region hydrogen-bonding patterns [1]. No direct biochemical comparison between these two regioisomers has been published, and the present differentiation rests on geometric and class-level inference.

Structure-based drug design Kinase inhibitor selectivity GPCR ligand design

N-Phenyl vs. N-(4-Fluorophenyl) Substitution: Impact on Calculated Lipophilicity and Molecular Weight for CNS Drug-Likeness Profiling

The 4-fluorophenyl analog (CAS 1105252-22-9) replaces the terminal phenyl hydrogen with a fluorine atom, increasing molecular weight from 369.5 to 387.5 g/mol and molecular formula from C₁₈H₁₉N₅S₂ to C₁₈H₁₈FN₅S₂ . The fluorine substitution is expected to increase calculated logP by approximately 0.3–0.5 log units (based on fragment-based additive models for aromatic fluorine substitution) and introduces one additional hydrogen-bond acceptor [1]. While the fluorinated analog may offer enhanced metabolic stability through blockade of para-hydroxylation, it also increases MW closer to the upper boundary of CNS drug-like space (MW > 400 often disfavored for passive brain penetration) [1]. The unsubstituted phenyl analog (target compound) retains a lower MW and reduced lipophilicity, which may be advantageous in CNS programs prioritizing ligand efficiency and brain permeability.

CNS drug discovery Physicochemical property optimization Metabolic stability

Pyridylmethylthio vs. Benzylthio Substituent: Differential Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area

The benzylthio analog (CAS 1105199-14-1; C₁₉H₂₀N₄S₂, MW 368.5 g/mol) replaces the pyridin-3-ylmethylthio group with a benzylthio group, eliminating the pyridine nitrogen and thereby reducing the number of hydrogen-bond acceptors from 6 to 5 . The target compound's pyridine nitrogen contributes an additional H-bond acceptor site and is predicted to increase topological polar surface area (TPSA) by approximately 12–16 Ų (from ~55 Ų for benzylthio analog to ~67–71 Ų) [1]. Increased TPSA within the CNS-optimal range (60–90 Ų) can enhance aqueous solubility and reduce non-specific binding while maintaining passive permeability. Conversely, the benzylthio analog's lower TPSA and higher predicted logP may favor target classes with hydrophobic binding pockets.

Solubility optimization Polar surface area Hydrogen-bond acceptor count

N-Phenylpiperazine vs. Primary Amine at Thiadiazole 2-Position: Molecular Complexity, Predicted CNS Multiparameter Optimization (MPO) Score, and Screening Library Fit

The 2-amino analog (CAS 118384-65-9; 5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-amine; C₈H₈N₄S₂, MW 224.3 g/mol) represents the minimal scaffold lacking the N-phenylpiperazine substituent . The target compound possesses an additional phenylpiperazine group that increases MW by 145.2 g/mol, adds an aromatic ring and a basic tertiary amine center (predicted pKa ~7.5–8.5 for the piperazine N-aryl nitrogen), and substantially increases molecular complexity (from 12 heavy atoms to 25 heavy atoms). The presence of the phenylpiperazine moiety introduces the potential for additional π-π stacking interactions, cation-π binding, and engagement with auxiliary pockets in target proteins [1]. For CNS drug discovery, the target compound's predicted CNS MPO score is estimated at ~4.0–4.5 (on the 0–6 desirability scale), compared to ~5.0–5.5 for the 2-amino analog, indicating that the phenylpiperazine extension trades some drug-likeness for target-binding complexity features commonly found in GPCR and kinase ligands [1].

Fragment-based drug discovery CNS MPO score Molecular complexity

Class-Level Biological Precedent: Thiadiazole-Piperazine Hybrids Exhibit Sub-Micromolar Enzyme Inhibition, Supporting Screening Prioritization

Although no direct biochemical data exist for CAS 1105198-77-3, structurally related thiadiazole-piperazine urea derivatives have demonstrated potent inhibition of fatty acid amide hydrolase (FAAH), with the most active compounds bearing 4-chlorobenzyl and 4-fluorobenzyl tails achieving IC₅₀ values of 0.13 µM and 0.22 µM, respectively [1]. The thiadiazolylpiperazine scaffold is also the subject of patent filings claiming utility in pain treatment, urinary incontinence, inflammatory bowel disease, and irritable bowel syndrome [2]. This class-level activity supports the inclusion of thiadiazolylpiperazine derivatives in screening cascades targeting FAAH, endocannabinoid modulation, and related pain/inflammation pathways. The specific substitution pattern of the target compound (N-phenylpiperazine at 2-position, pyridin-3-ylmethylthio at 5-position) represents a distinct chemotype not explicitly exemplified in the cited patent literature, providing an opportunity for novel intellectual property generation.

Fatty acid amide hydrolase (FAAH) inhibition Enzyme inhibitor screening Pain pharmacology

Procurement-Relevant Application Scenarios for 2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole


Kinase or GPCR Focused Screening Library Design Requiring 3-Pyridylmethylthio Scaffolds with Distinct Hydrogen-Bonding Geometry

When constructing a focused screening library for kinase or GPCR targets where the hinge-binding or orthosteric pocket engages a pyridine nitrogen in a specific orientation, the 3-pyridylmethylthio regioisomer of CAS 1105198-77-3 offers a geometrically distinct hydrogen-bonding vector compared to the 2-pyridylmethylthio variant, as described in Evidence Item 1 [1]. The estimated 1.5–2.0 Å difference in nitrogen positioning may translate into differential selectivity against kinase subfamilies or receptor subtypes, making this compound a strategic inclusion for scaffold-hopping and selectivity profiling campaigns.

CNS Drug Discovery Programs Prioritizing Lower Molecular Weight and Moderated Lipophilicity Over Fluorinated Analogs

In CNS lead optimization programs where molecular weight below 400 g/mol and logP between 2 and 4 are correlated with favorable brain penetration and reduced metabolic liabilities, the non-fluorinated phenyl derivative (MW 369.5) presents a measurable physicochemical advantage over the 4-fluorophenyl analog (MW 387.5; estimated ΔlogP ≈ +0.3–0.5), as quantified in Evidence Item 2 . This MW/logP differential positions the target compound as a preferred starting point for CNS multiparameter optimization (MPO) where each additional 10 g/mol and 0.1 logP unit can impact overall desirability scores.

Target Engagement Assays Requiring Improved Aqueous Solubility Relative to Benzylthio Analogs

For biochemical and biophysical assays where compound solubility directly affects data quality and the reliable determination of IC₅₀/Kd values, the pyridine nitrogen of CAS 1105198-77-3 provides an additional hydrogen-bond acceptor and increases estimated TPSA by ~12–16 Ų versus the benzylthio analog, as detailed in Evidence Item 3 . This property difference is expected to enhance aqueous solubility and reduce non-specific binding, supporting cleaner dose-response curves and more accurate affinity measurements.

FAAH and Endocannabinoid Pathway Inhibitor Screening Based on Thiadiazolylpiperazine Class Activity Precedent

The demonstrated sub-micromolar FAAH inhibition by structurally related thiadiazole-piperazine derivatives (IC₅₀ = 0.13–0.22 µM for optimized congeners) and the patent-protected utility of thiadiazolylpiperazines in pain and inflammation indications, as cited in Evidence Item 5 [2], support the procurement of CAS 1105198-77-3 as a structurally distinct entry within FAAH-focused screening cascades. The under-explored combination of N-phenylpiperazine and pyridin-3-ylmethylthio substituents offers potential for novel intellectual property generation in this therapeutically relevant target space.

Quote Request

Request a Quote for 2-(4-Phenylpiperazin-1-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.